molecular formula C24H32O7 B1245909 Schisandrol A

Schisandrol A

Cat. No.: B1245909
M. Wt: 432.5 g/mol
InChI Key: YEFOAORQXAOVJQ-RKNYENMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schisandrol A is a natural product found in Kadsura angustifolia, Schisandra chinensis, and Schisandra henryi with data available.

Scientific Research Applications

Osteoarthritis Treatment

Schisandrol A has shown potential as a therapeutic agent for osteoarthritis (OA). In vitro and in vivo studies have demonstrated that this compound can attenuate osteoarthritic cartilage destruction by regulating the expression of catabolic factors (MMPs, ADAMTS5, and Cox2) and blocking NF-κB signaling. These findings suggest its applicability in developing novel OA drug therapies (Han et al., 2021).

Pulmonary Fibrosis Therapy

Research has explored this compound's therapeutic mechanisms in treating pulmonary fibrosis (PF) using a metabolomics approach and network analysis. This compound was found to reverse the disordered energy metabolism, suggesting a new understanding of its therapeutic effects on PF through metabolic regulation (Qiaolongbatu et al., 2023).

Cardioprotective Effects

This compound has been studied for its cardioprotective effects against myocardial ischemia/reperfusion injury. It was found to improve myocardial injury indicators, reduce oxidative stress, and alleviate myocardial apoptosis. The study highlights its potential in mitigating myocardial injury, with a focus on its interaction with the 14-3-3θ protein (Gong et al., 2021).

Neuroprotective Properties

In the context of Parkinson's disease, this compound has shown neuroprotective effects. It was found to enhance the PI3K/AKT pathway, inhibit the IKK/IκBα/NF-κB pathway, and consequently reduce neuronal inflammation and oxidative stress, enhancing the survival of dopaminergic neurons (Yan et al., 2019).

Estrogenic Activity in Breast Cancer Cells

A study indicated that this compound exhibits estrogenic activity via the estrogen receptor α-dependent signaling pathway in estrogen receptor-positive breast cancer cells. It promoted the proliferation of these cells and increased the expression of related proteins, suggesting its potential role in managing menopausal symptoms (Lee et al., 2021).

Properties

Molecular Formula

C24H32O7

Molecular Weight

432.5 g/mol

IUPAC Name

(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol

InChI

InChI=1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3/t13-,24+/m0/s1

InChI Key

YEFOAORQXAOVJQ-RKNYENMMSA-N

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@]1(C)O)OC)OC)OC)OC)OC)OC

SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC

Pictograms

Irritant; Environmental Hazard

synonyms

schisandrol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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